Methyl 6-hydroxy-5-methylpyridine-3-carboxylate
Overview
Description
“Methyl 6-hydroxy-5-methylpyridine-3-carboxylate” is a chemical compound with the empirical formula C8H9NO2 . It is used in chemical synthesis studies . It is also known as “Methyl 6-methylnicotinate” and has a molecular weight of 151.16 .
Molecular Structure Analysis
The molecular structure of “Methyl 6-hydroxy-5-methylpyridine-3-carboxylate” is represented by the SMILES stringCOC(=O)c1ccc(C)nc1
. The InChI key for this compound is VYPPZXZHYDSBSJ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“Methyl 6-hydroxy-5-methylpyridine-3-carboxylate” is a solid compound with a boiling point of 160 °C/106 mmHg and a melting point of 34-37 °C . It has a flash point of 103 °C .Scientific Research Applications
Synthesis and Complexation
One of the significant applications of derivatives of methyl 6-hydroxy-5-methylpyridine-3-carboxylate is in the synthesis of tridentate ligands. Charbonnière et al. (2001) describe the synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, starting from 5′-methyl-6-bromo-2,2′-bipyridine. These ligands are particularly well suited for the complexation of lanthanide(III) cations, highlighting their potential in creating complex structures for various applications, including catalysis and luminescence studies Charbonnière, L., Weibel, N., & Ziessel, R. (2001). Tetrahedron Letters, 42, 659-662..
NMR Screening and Discovery of Derivatives
Chen et al. (2017) utilized NMR screening to discover new 6-methylpyridinone derivatives from the marine-derived fungus Leptosphaerulina sp. This method allows for the identification of novel compounds with potential biological activities, demonstrating the utility of methyl 6-hydroxy-5-methylpyridine-3-carboxylate derivatives in the exploration of new pharmaceuticals and bioactive substances Chen, T., Lam, C., Chen, W., Chen, X., Feng, G., Zhu, X., Lan, W.-J., & Li, H.-J. (2017). Arabian Journal of Chemistry, 10, 288-294..
Electrocatalytic Carboxylation
Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid, showcasing an innovative approach to synthesizing carboxylate derivatives of methyl 6-hydroxy-5-methylpyridine-3-carboxylate. This method offers a green chemistry approach to synthesizing valuable compounds, potentially useful in pharmaceutical synthesis and material science Feng, Q., Huang, K.-l., Liu, S., & Wang, X. (2010). Electrochimica Acta, 55, 5741-5745..
Regioselective Hydroxylations
Tinschert et al. (2000) demonstrated the regioselective hydroxylation of pyridine and pyrazine carboxylic acids, including the synthesis of 2-hydroxy-6-methylnicotinic acid and other hydroxylated derivatives. This study underscores the versatility of microbial biotransformation for the selective modification of heterocyclic carboxylic acids, offering pathways for the synthesis of novel compounds with potential applications in drug development and synthetic chemistry Tinschert, A., Tschech, A., Heinzmann, K., & Kiener, A. (2000). Applied Microbiology and Biotechnology, 53, 185-195..
Safety And Hazards
Future Directions
While specific future directions for “Methyl 6-hydroxy-5-methylpyridine-3-carboxylate” were not found in the search results, related compounds have shown potential for development as neuroprotective and anti-neuroinflammatory agents . This suggests that “Methyl 6-hydroxy-5-methylpyridine-3-carboxylate” could also have potential applications in these areas.
properties
IUPAC Name |
methyl 5-methyl-6-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)4-9-7(5)10/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANWLADGJPSXJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701206373 | |
Record name | Methyl 1,6-dihydro-5-methyl-6-oxo-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701206373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-hydroxy-5-methylpyridine-3-carboxylate | |
CAS RN |
66909-31-7 | |
Record name | Methyl 1,6-dihydro-5-methyl-6-oxo-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66909-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,6-dihydro-5-methyl-6-oxo-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701206373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-hydroxy-5-methylpyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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